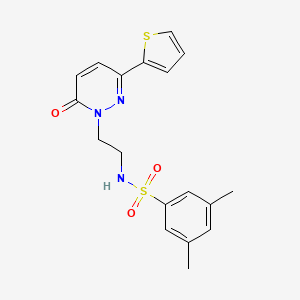
3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C18H20N4O3S
- Molecular Weight: 368.44 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The presence of the pyridazine and thiophene moieties suggests potential interactions with biological targets such as kinases and other proteins involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, a related compound exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231, MCF-7) with IC50 values ranging from 4.2 µM to 12.12 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 4.2 | Apoptosis induction |
| Compound B | MCF-7 | 9.6 | Cell cycle arrest |
| Target Compound | MDA-MB-231 | 10.10 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies on related sulfonamide derivatives have demonstrated effective inhibition of bacterial biofilm formation and quorum sensing in Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 µg/mL to 0.50 µg/mL, indicating strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.25 | ≥85 |
| Pseudomonas aeruginosa | 0.50 | >80 |
Case Studies
- Breast Cancer Treatment : A study involving a series of pyridazine derivatives demonstrated that compounds structurally similar to our target compound could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antibacterial Efficacy : In a recent investigation, a derivative of the target compound was tested against clinical isolates of resistant bacteria. Results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of sulfonamide derivatives. Modifications at specific positions on the benzene ring or alterations in the thiophene and pyridazine components can lead to enhanced potency or selectivity against particular targets.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-10-14(2)12-15(11-13)26(23,24)19-7-8-21-18(22)6-5-16(20-21)17-4-3-9-25-17/h3-6,9-12,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDOSAOMQLCZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














